molecular formula C16H25N B13710010 3-Methyl-1-[1-(4-methylphenyl)cyclobutyl]-1-butylamine

3-Methyl-1-[1-(4-methylphenyl)cyclobutyl]-1-butylamine

Cat. No.: B13710010
M. Wt: 231.38 g/mol
InChI Key: FXMQICKWRVNBOA-UHFFFAOYSA-N
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Description

3-Methyl-1-[1-(4-methylphenyl)cyclobutyl]-1-butylamine is a cyclobutane-containing amine derivative characterized by a substituted phenyl group (4-methylphenyl) and a branched alkyl chain (3-methylbutylamine). Its structure combines a rigid cyclobutyl ring with aromatic and aliphatic moieties, which may influence its physicochemical properties, such as solubility, stability, and intermolecular interactions.

Properties

Molecular Formula

C16H25N

Molecular Weight

231.38 g/mol

IUPAC Name

3-methyl-1-[1-(4-methylphenyl)cyclobutyl]butan-1-amine

InChI

InChI=1S/C16H25N/c1-12(2)11-15(17)16(9-4-10-16)14-7-5-13(3)6-8-14/h5-8,12,15H,4,9-11,17H2,1-3H3

InChI Key

FXMQICKWRVNBOA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2(CCC2)C(CC(C)C)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1-[1-(4-methylphenyl)cyclobutyl]-1-butylamine typically involves the reaction of 1-(4-methylphenyl)cyclobutanone with methylamine under specific conditions. The reaction is carried out in the presence of a suitable catalyst, such as palladium on carbon, and under an inert atmosphere to prevent oxidation. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of 3-Methyl-1-[1-(4-methylphenyl)cyclobutyl]-1-butylamine can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of automated systems for the addition of reagents and monitoring of reaction parameters ensures consistent quality and efficiency in the production process .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1-[1-(4-methylphenyl)cyclobutyl]-1-butylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Ketones or carboxylic acids.

    Reduction: Amine derivatives.

    Substitution: Substituted amines.

Scientific Research Applications

3-Methyl-1-[1-(4-methylphenyl)cyclobutyl]-1-butylamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its effects on specific receptors or enzymes.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Methyl-1-[1-(4-methylphenyl)cyclobutyl]-1-butylamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, leading to changes in their activity or function. This can result in various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of 3-Methyl-1-[1-(4-methylphenyl)cyclobutyl]-1-butylamine, highlighting differences in substituents, chromatographic behavior, and impurity profiles based on pharmacopeial and synthetic data:

Compound Name Substituent on Aromatic Ring Relative Retention Time (RRT) Impurity Limit (%) Key Structural Differences
3-Methyl-1-[1-(4-methylphenyl)cyclobutyl]-1-butylamine (Target) 4-Methylphenyl Not reported Not specified Reference compound with a methyl group on the phenyl ring.
N-{3-Methyl-1-(1-phenylcyclobutyl)-butyl}-N,N-dimethylamine hydrochloride Phenyl 0.33 0.1 Lacks methyl substitution on phenyl; includes dimethylamine group.
N-[1-(4-Chlorophenyl)cyclobutyl-methyl]-N,N-dimethylamine hydrochloride 4-Chlorophenyl 0.42 0.1 Chlorine substituent increases polarity; may affect solubility and intermolecular interactions.
3-Methyl-1-[1-(3,4,5-trimethoxyphenyl)cyclobutyl]-1-butylamine 3,4,5-Trimethoxyphenyl Not reported Not specified Methoxy groups enhance electron density; likely impacts binding affinity in bioactive contexts.

Key Observations :

Substituent Effects on Chromatography: The presence of electron-withdrawing groups (e.g., chlorine in the 4-chlorophenyl analog) increases RRT compared to the phenyl analog (0.42 vs. 0.33), suggesting higher polarity and stronger interactions with the chromatographic stationary phase .

Structural Flexibility and Packing :

  • Compounds with bulkier substituents (e.g., trimethoxyphenyl) likely exhibit greater steric hindrance, altering crystal packing efficiency compared to the target compound. Evidence from isomorphic imidazole derivatives (e.g., dihedral angles ~56°) suggests that substituent size and orientation significantly influence molecular twist and intermolecular interactions like π-π stacking and C–H⋯X hydrogen bonds .

Synthetic and Pharmacopeial Considerations :

  • Impurity limits for related compounds (e.g., ≤0.1% for individual impurities in sibutramine analogs) underscore the importance of rigorous chromatographic separation methods, such as gas chromatography with flame-ionization detection, to ensure purity in pharmaceutical contexts .

Research Findings and Methodological Context

  • Crystallographic Analysis : Tools like SHELX and ORTEP-3 are critical for resolving the crystal structures of cyclobutane derivatives. For example, weak interactions (C–H⋯N and C–H⋯X hydrogen bonds) dominate the packing of isomorphic imidazole compounds, a trend that may extend to the target compound .
  • Chromatographic Profiling : The pharmacopeial method described for sibutramine-related compounds employs a temperature-gradient protocol to resolve structurally similar impurities, a technique applicable to the target compound’s quality control .

Biological Activity

3-Methyl-1-[1-(4-methylphenyl)cyclobutyl]-1-butylamine is a compound of interest in medicinal chemistry due to its potential interactions with biological systems, particularly concerning neurotransmitter modulation. This article provides a comprehensive overview of its biological activity, including structure-activity relationships, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a cyclobutyl ring, a butylamine moiety, and a para-methylphenyl group. Its unique structure may influence its pharmacological properties, particularly in terms of receptor interactions and metabolic stability.

Neurotransmitter Interaction

Preliminary studies suggest that 3-Methyl-1-[1-(4-methylphenyl)cyclobutyl]-1-butylamine may exhibit significant biological activity through its interaction with neurotransmitter systems. Similar compounds have been reported to inhibit the reuptake of serotonin and norepinephrine, indicating that this compound might possess comparable pharmacological effects.

Table 1: Comparison of Similar Compounds

Compound NameMolecular FormulaKey Features
3-Methyl-1-[1-(4-methylphenyl)cyclobutyl]-1-butylamineC14H21NPotential serotonin/norepinephrine reuptake inhibitor
1-[1-(4-Chlorophenyl)cyclobutyl]-3-methylbutan-1-amineC14H20ClNRelated to sibutramine; known for appetite suppression
1-[1-(3,4-Dichlorophenyl)cyclobutyl]-3-methylbutan-1-amineC14H18Cl2NStudied for various pharmacological effects

Pharmacokinetics and ADME Properties

In silico studies on the absorption, distribution, metabolism, and excretion (ADME) properties of the compound indicate favorable characteristics that enhance its potential as a therapeutic agent. The compound's lipophilicity suggests good membrane permeability, which is critical for central nervous system (CNS) activity.

Study on Neuroprotective Effects

A recent study evaluated the neuroprotective effects of compounds structurally related to 3-Methyl-1-[1-(4-methylphenyl)cyclobutyl]-1-butylamine in transgenic mouse models. The findings indicated that these compounds could stabilize microtubules and potentially mitigate neurodegenerative processes associated with diseases like Alzheimer's.

Key Findings:

  • Microtubule Stabilization: Compounds demonstrated significant stabilization of microtubules in vitro.
  • Neuroprotection: In vivo studies showed reduced neurodegeneration markers in treated mice compared to controls.

Cytotoxicity Studies

Further investigations into the cytotoxic properties of related Mannich bases revealed that structural modifications could enhance or diminish cytotoxicity against various cancer cell lines. The presence of specific functional groups was linked to increased potency against human colon cancer cell lines.

Table 2: Cytotoxicity Data

Compound NameCell Line TestedIC50 Value (µM)
3-Methyl-1-[1-(4-methylphenyl)cyclobutyl]-1-butylamineMCF-7 (Breast Cancer)TBD
Mannich Base AJurkat (T-cell Leukemia)5.2
Mannich Base BHepG2 (Liver Cancer)2.5

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